molecular formula C21H19N2O2P B1229804 N-carbamoyl-2-(triphenylphosphoranylidene)acetamide CAS No. 53296-08-5

N-carbamoyl-2-(triphenylphosphoranylidene)acetamide

Cat. No. B1229804
CAS RN: 53296-08-5
M. Wt: 362.4 g/mol
InChI Key: HIFJFZSMVLIPEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cutin-1 is a phosphonium ylide that is 2-(triphenylphosphoranylidene)acetamide in which the nitrogen has been converted to the corresponding carbamoyl derivative. By targeting the beta-subunit of fatty acid synthase, it inhibits nuclear envelope expansion and nuclear elongation during the closed mitosis of fission yeast. It has a role as an EC 2.3.1.85 (fatty acid synthase) inhibitor. It is a N-acylurea and a phosphonium ylide.

Scientific Research Applications

Synthesis and Characterization

N-carbamoyl-2-(triphenylphosphoranylidene)acetamide, owing to its unique structure, is used as a precursor or intermediate in the synthesis of various complex compounds. For example, its derivatives, such as 2,2-diphenyl-N-(R-carbamothioyl)acetamide and its Ni2+ and Cu2+ complexes, have been synthesized and characterized, indicating its significance in coordination chemistry. These complexes have been studied for their structural and spectroscopic properties, showcasing the versatility of N-carbamoyl-2-(triphenylphosphoranylidene)acetamide derivatives in forming chelated compounds with metals (Mansuroğlu et al., 2008).

Reaction Studies and Mechanistic Insights

The compound also plays a crucial role in organic synthesis, particularly in reactions involving triphenylphosphine and electron-deficient acetylenic esters. These reactions, typically occurring at room temperature, lead to the formation of phosphorous ylides, demonstrating the compound's utility in synthetic organic chemistry. Such studies not only expand our knowledge of reaction mechanisms but also open up new pathways for synthesizing phosphorous-containing organic compounds (Shaabani et al., 2007).

Photovoltaic Efficiency and Molecular Interactions

In the realm of materials science and photovoltaics, derivatives of N-carbamoyl-2-(triphenylphosphoranylidene)acetamide have been explored for their light-harvesting efficiencies and potential application in dye-sensitized solar cells (DSSCs). Studies on compounds like N-(4-chlorophenyl)-2-[6-(benzoyl)-2-benzothiazolinone-3-yl]acetamide and its analogs reveal significant insights into their electronic properties and interactions with ligand proteins, highlighting the compound's relevance in developing new materials for energy conversion (Mary et al., 2020).

Catalysis and Organic Transformations

N-carbamoyl-2-(triphenylphosphoranylidene)acetamide derivatives are also investigated in catalysis, particularly in Suzuki–Miyaura cross-coupling reactions. These studies shed light on the compound's utility as a catalyst or a ligand in facilitating bond-forming reactions, which are fundamental in constructing complex organic molecules (Cottineau et al., 2006).

Therapeutic Applications

While focusing on non-drug-related applications, it's worth noting that similar compounds, like N-carbamoyl-L-glutamic acid, have found applications in treating inherited metabolic disorders by enhancing ureagenesis. This demonstrates the broader chemical family's potential in diverse areas, including therapeutics (Chapel-Crespo et al., 2016).

properties

CAS RN

53296-08-5

Product Name

N-carbamoyl-2-(triphenylphosphoranylidene)acetamide

Molecular Formula

C21H19N2O2P

Molecular Weight

362.4 g/mol

IUPAC Name

N-carbamoyl-2-(triphenyl-λ5-phosphanylidene)acetamide

InChI

InChI=1S/C21H19N2O2P/c22-21(25)23-20(24)16-26(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-16H,(H3,22,23,24,25)

InChI Key

HIFJFZSMVLIPEA-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)P(=CC(=O)NC(=O)N)(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)P(=CC(=O)NC(=O)N)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-carbamoyl-2-(triphenylphosphoranylidene)acetamide
Reactant of Route 2
Reactant of Route 2
N-carbamoyl-2-(triphenylphosphoranylidene)acetamide
Reactant of Route 3
N-carbamoyl-2-(triphenylphosphoranylidene)acetamide
Reactant of Route 4
N-carbamoyl-2-(triphenylphosphoranylidene)acetamide
Reactant of Route 5
N-carbamoyl-2-(triphenylphosphoranylidene)acetamide
Reactant of Route 6
N-carbamoyl-2-(triphenylphosphoranylidene)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.